4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine
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Overview
Description
4-(Benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a furan ring, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino-2-(furan-2-yl)ethanol derivative, under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves the sulfonylation of the oxazole intermediate using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
N-Phenylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, 4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the oxazole and furan rings.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the furan and oxazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole: Lacks the N-phenyl group, which may affect its reactivity and biological activity.
2-(Furan-2-yl)-N-phenyl-1,3-oxazol-5-amine: Lacks the benzenesulfonyl group, which may reduce its electrophilicity.
4-(Benzenesulfonyl)-1,3-oxazol-5-amine: Lacks both the furan and N-phenyl groups, significantly altering its chemical properties.
Uniqueness
The combination of the benzenesulfonyl, furan, and oxazole groups in 4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine makes it unique in terms of its chemical reactivity and potential biological activities. This structural diversity allows for a wide range of applications in different fields of research and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-26(23,15-10-5-2-6-11-15)19-18(20-14-8-3-1-4-9-14)25-17(21-19)16-12-7-13-24-16/h1-13,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKYLJAUJCMAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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